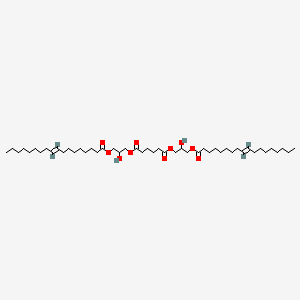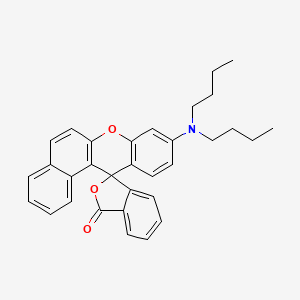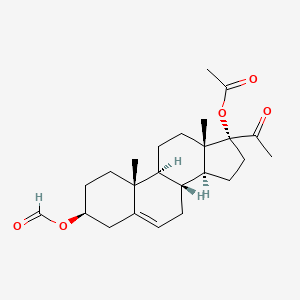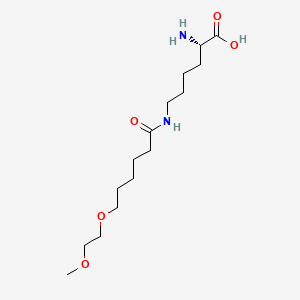
5,5'-(Propane-1,3-diyl)bisimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a propane-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of imidazolidine-2,4-dione with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Scheme: [ \text{Imidazolidine-2,4-dione} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3} \text{5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione} ]
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with similar chemical properties.
5,5’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: A similar compound with an ethane-1,2-diyl linker instead of a propane-1,3-diyl linker.
5,5’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione: A similar compound with a butane-1,4-diyl linker.
Uniqueness
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione is unique due to its specific linker length and the resulting spatial arrangement of the imidazolidine-2,4-dione rings
Propiedades
Número CAS |
41980-32-9 |
|---|---|
Fórmula molecular |
C9H12N4O4 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
5-[3-(2,5-dioxoimidazolidin-4-yl)propyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H12N4O4/c14-6-4(10-8(16)12-6)2-1-3-5-7(15)13-9(17)11-5/h4-5H,1-3H2,(H2,10,12,14,16)(H2,11,13,15,17) |
Clave InChI |
TXZDBBPUMSRMHT-UHFFFAOYSA-N |
SMILES canónico |
C(CC1C(=O)NC(=O)N1)CC2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



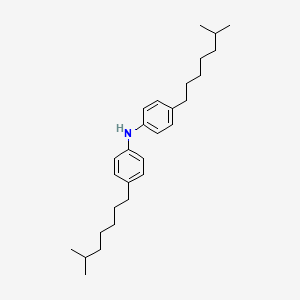
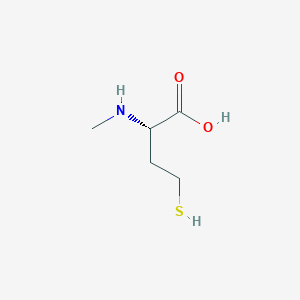
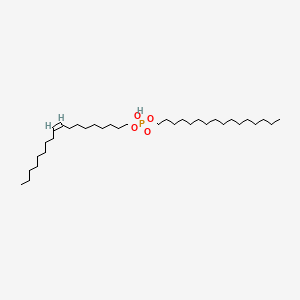
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
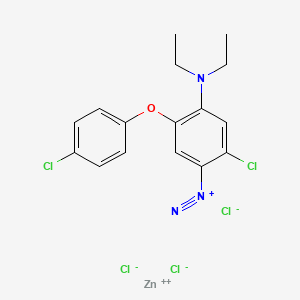
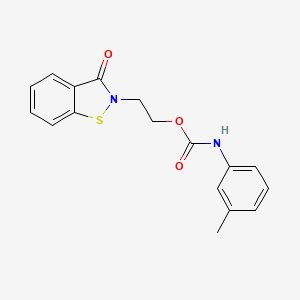

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
